molecular formula C12H9Cl2NO2 B13664664 Ethyl 3,5-dichloroisoquinoline-4-carboxylate

Ethyl 3,5-dichloroisoquinoline-4-carboxylate

Cat. No.: B13664664
M. Wt: 270.11 g/mol
InChI Key: RJPIJWZFQBDSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dichloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the isoquinoline ring, an ethyl ester group at the 4th position, and a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dichloroisoquinoline-4-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 3,5-dichloroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different biological activities.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

Ethyl 3,5-dichloroisoquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Ethyl 3,5-dichloroquinoline-4-carboxylate: Similar in structure but with a quinoline ring instead of an isoquinoline ring.

    Ethyl 3,5-dibromoisoquinoline-4-carboxylate: Similar but with bromine atoms instead of chlorine atoms.

    Ethyl 3,5-dichloroisoquinoline-4-carboxamide: Similar but with a carboxamide group instead of a carboxylate group.

Uniqueness: Ethyl 3,5-dichloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

ethyl 3,5-dichloroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-9-7(6-15-11(10)14)4-3-5-8(9)13/h3-6H,2H2,1H3

InChI Key

RJPIJWZFQBDSNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CN=C1Cl)C=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.